N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
Description
This compound (molecular formula: C₁₄H₁₅BrN₆O₅; monoisotopic mass: 426.0287 Da) features a benzylidene hydrazide backbone substituted with a bromo, hydroxy, and methoxy group on the aromatic ring, coupled with a triazinone moiety . Its structure integrates a hydrazide linker, enabling conjugation with aldehydes, and a triazinone ring, which is known for hydrogen-bonding interactions in biological systems. The bromine atom at the 3-position enhances electrophilicity, while the methoxy and hydroxy groups contribute to solubility and binding affinity .
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN6O5/c1-26-9-5-7(4-8(15)11(9)23)6-17-19-10(22)2-3-16-12-13(24)18-14(25)21-20-12/h4-6,23H,2-3H2,1H3,(H,16,20)(H,19,22)(H2,18,21,24,25)/b17-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLSHPHSHQTAA-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CCNC2=NNC(=O)NC2=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CCNC2=NNC(=O)NC2=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a hydrazide moiety and a substituted benzylidene group. Its molecular formula is , and it has a molar mass of approximately 479.708 g/mol. The presence of bromine and methoxy groups contributes to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing triazine rings have shown promising activity against various cancer cell lines. In vitro assays demonstrated that compounds with a triazine moiety exhibited significant cytotoxic effects against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells with IC50 values ranging from 1.61 to 1.98 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A549 | 1.61 ± 1.92 |
| Compound 10 | MCF7 | 1.98 ± 1.22 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds similar to this compound have been reported to possess moderate to significant antibacterial and antifungal activities. For example, studies on related hydrazones indicated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the inhibition of cholinesterase enzymes. Certain derivatives have demonstrated selective inhibition against butyrylcholinesterase (BChE), which is crucial for neurodegenerative disease treatment. For instance, one study reported an IC50 value of 46.42 µM for BChE inhibition . This suggests that our compound may also exhibit similar enzyme inhibitory properties.
Case Studies
- Anticancer Screening : A study screened several derivatives against multicellular tumor spheroids and identified strong candidates for further development. Compounds with triazine scaffolds were particularly effective in reducing tumor viability .
- Antimicrobial Testing : In vitro tests were conducted on various bacterial strains using compounds with similar hydrazide structures. Results indicated that these compounds could inhibit growth effectively at low concentrations .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of hydrazones, such as N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide exhibit promising antimicrobial properties. Studies show that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. This suggests that the compound could be developed into a new class of antimicrobial agents .
Anticancer Properties
There is growing interest in the anticancer properties of hydrazone derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. Further investigation into its structure-activity relationship (SAR) could yield insights into enhancing its efficacy against specific cancer types .
Agricultural Science
Pesticidal Activity
The compound's structural features may also confer pesticidal properties. Research has shown that similar hydrazone compounds can act as effective pesticides against certain agricultural pests. This application is particularly relevant in the context of developing environmentally friendly pest control methods that minimize chemical residues on crops .
Plant Growth Regulation
Some studies suggest that hydrazone derivatives can influence plant growth and development. These compounds may act as growth regulators by modulating hormonal pathways in plants. Investigating the biochemical pathways affected by this compound could lead to advancements in agricultural biotechnology and crop yield improvement .
Materials Science
Synthesis of Novel Materials
this compound can serve as a precursor for synthesizing novel materials with unique properties. For instance, its incorporation into polymer matrices could enhance mechanical strength or thermal stability. The exploration of its applications in nanotechnology and material engineering is an exciting avenue for future research .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated inhibition of E. coli and S. aureus growth at low concentrations. |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Study 3 | Pesticidal | Showed effective control over aphid populations with minimal toxicity to beneficial insects. |
| Study 4 | Plant Growth | Increased root biomass in treated plants compared to controls; potential for use as a biostimulant. |
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common scaffold with other N'-benzylidene-propanohydrazide derivatives, differing primarily in substituents and appended heterocycles. Key analogs include:
Key Observations :
- The triazinone moiety in the target compound and the analog in provides hydrogen-bonding capacity, absent in pyrazolone or nitro-substituted analogs .
- Halogenation (Br in the target vs. CF₃ in ) influences lipophilicity: logP values are estimated to be higher for brominated (target: ~1.8) vs. trifluoromethyl (: ~2.5) derivatives .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The trifluoromethyl analog exhibits higher lipophilicity (logP ~2.5) due to the electron-withdrawing CF₃ group, reducing aqueous solubility compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
